2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
Description
2-(Benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound featuring a benzylsulfonyl substituent on the acetamide backbone and a 4-fluoro group on the benzo[d]thiazole ring.
- Core Structure: The benzothiazole-acetamide scaffold is common in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as histone deacetylases (HDACs) and vascular endothelial growth factor receptors (VEGFR-2) .
- Functional Groups: The benzylsulfonyl group may enhance hydrogen-bonding capacity and metabolic stability compared to thiazolidinedione (TZD) or benzylidene substituents seen in analogs .
- Fluorine Substitution: The 4-fluoro group on the benzothiazole ring likely improves lipophilicity and binding affinity, as observed in related compounds like GB30 (4-fluorobenzo[d]thiazol-2-yl) .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)10-24(21,22)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIOICDDPJNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the benzylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: LAH, NaBH4; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, alkoxides; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials such as organic semiconductors, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of signaling pathways: The compound may modulate cellular signaling pathways, affecting cell proliferation, apoptosis, and inflammation.
Interaction with biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Core Scaffold | Substituents on Acetamide | Benzothiazole Substitution | Evidence ID |
|---|---|---|---|---|
| Target Compound | Benzothiazole-acetamide | Benzylsulfonyl | 4-Fluoro | N/A |
| GB30 | TZD-linked acetamide | 5-Benzylidene-TZD | 4-Fluoro | [1] |
| 4a (VEGFR-2 inhibitor) | TZD-linked acetamide | 4-Fluorobenzylidene-TZD | 6-Nitro | [2] |
| PB9 | TZD-linked acetamide | Pyridin-2-ylmethylene-TZD | 6-Fluoro | [9] |
| P19 (HDAC8 inhibitor) | TZD-linked acetamide | Pyridin-2-ylmethylene-TZD | None | [4] |
Key Observations :
- The target compound’s benzylsulfonyl group distinguishes it from TZD-based analogs (e.g., GB30, 4a), which instead feature a thiazolidinedione warhead critical for binding to enzymes like HDAC8 or VEGFR-2 .
- Substituent Position : Fluorine at the 4-position (target) vs. 6-position (PB9) may alter steric and electronic interactions with biological targets .
Key Observations :
- Melting Points : The target compound’s benzylsulfonyl group may result in a higher melting point (analogous to GB30’s 272–274°C) compared to nitro-substituted derivatives like 4a (199–201°C) .
- Synthetic Yields : Yields for TZD-linked analogs range from 55% (PB8) to 89% (P19), suggesting that introducing sulfonyl groups might require optimized conditions .
- HPLC Data : High purity (>95%) is consistent across analogs, indicating robust synthetic and purification protocols .
Key Observations :
- Mechanistic Diversity: TZD-based analogs (GB30, 4a, PB9) target enzymes like HDAC8 and VEGFR-2, while non-TZD derivatives (e.g., coumarin-linked 13) show α-glucosidase inhibition .
- Role of Substituents : The 4-fluoro group in the target compound may enhance binding to histone-related targets, as seen in GB30 , whereas nitro groups (4a) improve VEGFR-2 inhibition .
Biological Activity
The compound 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a member of the benzothiazole family, which has gained attention for its diverse pharmacological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with various sulfonyl and acetamide groups. The general synthetic route includes:
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core, which can be achieved through cyclization reactions involving thiourea and an appropriate halogenated aromatic compound.
- Sulfonylation : The benzothiazole derivative is then treated with a sulfonyl chloride to introduce the benzylsulfonyl group.
- Acetamide Formation : Finally, acetic anhydride or acetyl chloride is used to add the acetamide moiety, resulting in the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound under discussion has shown promising results in inhibiting tumor cell proliferation in various cancer types:
- Cell Lines Tested : Research indicates that 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide exhibits significant cytotoxic effects against several human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as those mediated by IL-6 and TNF-α .
Inhibition of VEGFR-2
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in tumor angiogenesis. Preliminary data suggest that 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide may act as a VEGFR-2 inhibitor:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values in the nanomolar range against VEGFR-2, indicating strong inhibitory activity . While specific IC50 data for this compound is still under investigation, its structural analogs have shown significant promise.
Case Studies
Several studies have explored the biological activity of related benzothiazole compounds:
- Study on Antitumor Activity : A study evaluating various benzothiazole derivatives found that modifications at the 4-position significantly enhanced anticancer activity against multiple cell lines .
- VEGFR Inhibitors : Research on new benzothiazole hybrids revealed that certain derivatives exhibited potent VEGFR-2 inhibition, suggesting a potential pathway for further development of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the 4-fluorobenzo[d]thiazol-2-amine core, followed by sulfonylation of the benzyl group and subsequent acetylation. Key steps include:
- Thiazole ring formation : Achieved via cyclization of thiourea derivatives or Hantzsch thiazole synthesis .
- Sulfonylation : Benzylsulfonyl introduction using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetamide coupling : Reacting with activated acetates (e.g., chloroacetamide) in dimethylformamide (DMF) at 60–80°C .
Critical parameters include solvent choice (DMF for solubility, dichloromethane for phase separation), catalyst optimization (e.g., 4-dimethylaminopyridine for acylation), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- NMR spectroscopy :
- ¹H NMR : Look for the fluorobenzo[d]thiazol proton at δ 7.2–8.1 ppm (doublet for para-fluorine coupling) and benzylsulfonyl methylene protons at δ 4.3–4.5 ppm .
- ¹³C NMR : Confirm the acetamide carbonyl at ~170 ppm and sulfonyl sulfur environment at ~55 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the benzylsulfonyl group) .
- IR spectroscopy : Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What preliminary biological activities have been observed for structurally similar benzothiazole-sulfonyl acetamide derivatives?
Analogous compounds exhibit:
- Anticancer activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antimicrobial effects : Inhibition of Gram-positive bacteria (e.g., S. aureus) with MICs of 8–32 µg/mL, attributed to sulfonyl group interactions with bacterial enzymes .
- Anti-inflammatory potential : COX-2 inhibition (40–60% at 10 µM) in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in ¹H NMR data between predicted and observed splitting patterns in the fluorobenzo[d]thiazol moiety?
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening. For example, restricted rotation of the fluorophenyl group may cause unexpected splitting .
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C couplings and NOESY to assess spatial proximity of aromatic protons .
- Computational validation : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict chemical shifts, aiding assignment of complex splitting patterns .
Q. What in silico strategies are employed to predict target engagement and optimize the compound’s pharmacokinetic profile?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., EGFR kinase). The sulfonyl group shows high affinity for ATP-binding pockets .
- Pharmacokinetic modeling : SwissADME predicts moderate blood-brain barrier permeability (LogP ~3.2) but poor aqueous solubility, guiding prodrug strategies .
- Metabolic stability : CypReact identifies potential cytochrome P450 oxidation sites (e.g., benzylsulfonyl methylene) for deuterium exchange to reduce clearance .
Q. What methodologies enable precise determination of structure-activity relationships (SAR) for the benzylsulfonyl and 4-fluorobenzo[d]thiazol pharmacophores?
- Analog synthesis : Systematic substitution of the benzyl group (e.g., electron-withdrawing groups at para positions) and fluorobenzo[d]thiazol modifications (e.g., methyl vs. methoxy) .
- Biological assays : Compare IC₅₀ values across analogs using standardized protocols (e.g., MTT assay for cytotoxicity) .
- QSAR modeling : Use molecular descriptors (e.g., Hammett σ for sulfonyl groups) to correlate electronic effects with activity .
Q. How should researchers design stability studies under physiological conditions to assess decomposition pathways?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor via HPLC-MS for hydrolysis products (e.g., free acetamide or sulfonic acid) .
- Oxidative stress testing : Use H₂O₂ (3%) to identify sulfoxide/sulfone byproducts .
- Light stability : UV irradiation (ICH Q1B) to detect photodegradation of the thiazole ring .
Q. What experimental approaches validate hypothesized metabolic transformations involving hepatic cytochrome P450 enzymes?
- Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quench at intervals (0–60 min) and analyze via LC-MS/MS for glucuronide/sulfate conjugates .
- CYP isoform inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific metabolism .
- Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect thiol adducts from bioactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
